Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate
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Overview
Description
Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate typically involves the condensation of 3-methylthiophene-2-carbaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-thienyl)-2-oxoacetate
- Methyl 2-(3-thienyl)-2-oxoacetate
- Methyl 2-(4-methylthiophen-2-yl)-2-oxoacetate
Uniqueness
Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate is unique due to the presence of the 3-methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its selectivity and potency in certain applications compared to other thiophene derivatives .
Biological Activity
Methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a thiophene ring with a methyl group at the 3-position, which influences its chemical reactivity and biological activity. The molecular formula is C8H8O3S, and its structure is shown below:
Property | Value |
---|---|
Molecular Formula | C₈H₈O₃S |
IUPAC Name | This compound |
CAS Number | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential to inhibit Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL.
Anticancer Effects
The compound has also been investigated for its anticancer properties. In vitro studies using the MTT assay have shown that it can inhibit the growth of tumor cell lines. The exact mechanism appears to involve interactions with specific molecular targets, potentially inhibiting enzymes or receptors linked to cancer progression .
This compound's mechanism of action is believed to include the following pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancerous pathways.
- Receptor Interaction : It may interact with cellular receptors that modulate cell signaling, impacting cell proliferation and survival.
Further research is necessary to elucidate these mechanisms fully and confirm the therapeutic potential of this compound in clinical settings.
Research Findings and Case Studies
Several studies have documented the biological activities of this compound:
-
Antimicrobial Study :
- Objective : To assess antimicrobial efficacy against bacterial strains.
- Method : MIC determination using standard broth dilution methods.
- Results : Effective against Staphylococcus epidermidis, suggesting potential for development as an antimicrobial agent.
- Anticancer Evaluation :
Applications in Medicinal Chemistry
This compound has various applications in medicinal chemistry:
- Drug Development : Its unique structural features make it a candidate for further modification and optimization in drug design.
- Research Tool : Utilized in studies exploring enzyme interactions and cellular mechanisms related to inflammation and cancer.
Properties
IUPAC Name |
methyl 2-(3-methylthiophen-2-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-5-3-4-12-7(5)6(9)8(10)11-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBPEBIHLDVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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